molecular formula C18H24N2O2S2 B2920095 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2034401-19-7

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2920095
CAS No.: 2034401-19-7
M. Wt: 364.52
InChI Key: DTZGKHBLIOCWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound that contains a thiazole ring, a cyclohexyl group, and a methanesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted thiazole derivatives.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and methanesulfonamide groups differentiate it from other thiazole derivatives, potentially leading to unique interactions and activities .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZGKHBLIOCWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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